7-Chlorohept-1-ene
Overview
Description
7-Chlorohept-1-ene: is an organic compound with the molecular formula C7H13Cl . It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the seventh carbon of a heptene chain. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Chlorohept-1-ene can be synthesized through several methods. One common method involves the chlorination of hept-1-ene using chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the substitution of a hydrogen atom with a chlorine atom at the seventh position .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale chlorination processes. These processes often involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Chlorohept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the heptene chain can participate in addition reactions with electrophiles, such as hydrogen halides and halogens.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form hept-1-yne.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.
Electrophilic Addition: Hydrogen bromide or chlorine gas can be used under controlled conditions.
Elimination: Strong bases like potassium tert-butoxide are used to promote elimination reactions.
Major Products Formed:
Substitution: Formation of 7-hydroxyhept-1-ene or 7-aminohept-1-ene.
Addition: Formation of 7,7-dichloroheptane or 7-bromoheptane.
Elimination: Formation of hept-1-yne.
Scientific Research Applications
Chemistry: 7-Chlorohept-1-ene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated alkenes on biological systems. It is also investigated for its potential use in the development of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 7-Chlorohept-1-ene involves its interaction with various molecular targets. In substitution reactions, the chlorine atom is replaced by nucleophiles, leading to the formation of new compounds. In addition reactions, the double bond in the heptene chain reacts with electrophiles, resulting in the addition of new atoms or groups to the molecule .
Comparison with Similar Compounds
7-Chlorohept-1-yne: Similar to 7-Chlorohept-1-ene but with a triple bond instead of a double bond.
Hept-1-ene: The parent compound without the chlorine atom.
7-Bromohept-1-ene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
7-chlorohept-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c1-2-3-4-5-6-7-8/h2H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFDRTHFFJPDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513876 | |
Record name | 7-Chlorohept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929-21-5 | |
Record name | 7-Chlorohept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-1-heptene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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